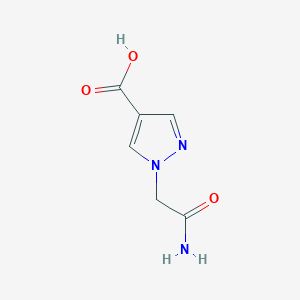

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-5(10)3-9-2-4(1-8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRZMDGLBLDHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599144 | |

| Record name | 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006484-34-9 | |

| Record name | 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyrazole core functionalized with both a carboxylic acid and a carbamoylmethyl group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented synthesis is designed to be both efficient and scalable, providing a solid foundation for further research and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry.[1] The pyrazole ring system is a common feature in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The incorporation of a carboxylic acid moiety at the 4-position and a carbamoylmethyl group at the 1-position of the pyrazole ring, as in 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid, offers multiple points for further chemical modification, enabling the exploration of a broad chemical space for drug discovery.

This technical guide delineates a strategic three-step synthetic route to 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid, commencing with the formation of the pyrazole core, followed by N-alkylation to introduce the carbamoylmethyl side chain, and culminating in the hydrolysis of an ester intermediate to yield the final carboxylic acid.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid (I), suggests a logical disconnection at the N1-C bond of the pyrazole ring and the carboxylic acid functional group. This leads to a synthetic strategy centered on the initial construction of a pyrazole-4-carboxylate ester, followed by N-alkylation and subsequent ester hydrolysis.

Caption: Retrosynthetic pathway for 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations. The ester functionality serves as a protecting group for the carboxylic acid during the N-alkylation step, preventing undesirable side reactions.

Synthesis Pathway and Experimental Protocols

The synthesis of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is accomplished through the following three-step sequence:

-

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate.

-

Step 2: N-Alkylation with 2-Chloroacetamide.

-

Step 3: Hydrolysis to 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid.

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step involves the construction of the pyrazole ring through a condensation reaction between ethyl 2-formyl-3-oxopropanoate and hydrazine. This reaction proceeds readily at room temperature in an alcoholic solvent.

Reaction Mechanism: The formation of the pyrazole ring is a classic example of a 1,3-dicarbonyl compound reacting with a dinucleophile. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrazole ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford ethyl 1H-pyrazole-4-carboxylate as a solid.[2]

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Value |

| Reactants | Ethyl 2-formyl-3-oxopropanoate, Hydrazine |

| Solvent | Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 16-24 hours |

| Typical Yield | 70-85% |

Step 2: N-Alkylation with 2-Chloroacetamide

The second step introduces the carbamoylmethyl group onto the N1 position of the pyrazole ring via an N-alkylation reaction. The use of a weak base like potassium carbonate is crucial to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of 2-chloroacetamide.[3]

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the pyrazole ring without causing hydrolysis of the ester or amide functionalities.

-

Solvent: Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction.

-

Reagent: 2-Chloroacetamide is the chosen electrophile as it directly introduces the desired carbamoylmethyl moiety. 2-Bromoacetamide can also be used and may be more reactive.

Experimental Protocol:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Add 2-chloroacetamide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield ethyl 1-carbamoylmethyl-1H-pyrazole-4-carboxylate.

Table 2: Summary of Reaction Parameters for Step 2

| Parameter | Value |

| Reactants | Ethyl 1H-pyrazole-4-carboxylate, 2-Chloroacetamide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 65-80% |

Step 3: Hydrolysis to 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions, followed by acidification to protonate the carboxylate salt.

Experimental Protocol:

-

Dissolve ethyl 1-carbamoylmethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product, 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Table 3: Summary of Reaction Parameters for Step 3

| Parameter | Value |

| Reactant | Ethyl 1-carbamoylmethyl-1H-pyrazole-4-carboxylate |

| Reagents | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) |

| Solvent | Ethanol/Water |

| Temperature | 50-60 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Trustworthiness and Self-Validating Systems

The reliability of this synthetic pathway is underpinned by the use of well-documented and high-yielding reactions. Each step of the protocol can be independently validated through standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of each reaction and ensure the complete consumption of the starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their identity.

-

Melting Point Analysis: To assess the purity of the solid intermediates and the final product.

By employing these analytical methods at each stage, the researcher can have high confidence in the identity and purity of the synthesized 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid.

Conclusion

This technical guide has detailed a logical and efficient three-step synthesis of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid. The described pathway is characterized by its reliance on readily available starting materials, robust and well-understood reaction mechanisms, and high overall yield. The step-by-step protocols and the rationale behind the experimental choices provide a solid framework for researchers in the field of drug discovery and development to synthesize this valuable pyrazole derivative for further investigation and application in the creation of novel therapeutic agents.

References

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]]

-

National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]3]

-

ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]1]

Sources

An In-Depth Technical Guide to 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1006484-34-9), a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its core chemical properties, explore rational synthesis strategies, and illuminate its role as a versatile scaffold in the development of novel therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and rich hydrogen bonding capabilities. These features allow pyrazole derivatives to effectively interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4]

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is a bifunctional building block that capitalizes on this privileged core. It presents two key functional groups for synthetic elaboration: a carboxylic acid at the 4-position and a carbamoylmethyl (acetamide) group at the N1 position. This specific arrangement allows for orthogonal chemical modifications, making it an attractive starting point for the construction of complex molecular architectures and chemical libraries.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and drug design. While detailed experimental data for this specific molecule is not extensively published in peer-reviewed literature, we can compile its known properties and infer others based on well-understood chemical principles and data from closely related analogues.

Core Chemical Properties

The key identifying information and physical properties for 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1006484-34-9 | [5] |

| Molecular Formula | C₆H₇N₃O₃ | [5] |

| Molecular Weight | 169.14 g/mol | [5] |

| SMILES | O=C(C1=CN(CC(N)=O)N=C1)O | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

A diagram illustrating the chemical structure of the molecule is provided below.

Caption: Chemical structure of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring (at positions 3 and 5), likely in the δ 7.5-8.5 ppm range.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the pyrazole nitrogen and the amide carbonyl, expected around δ 4.5-5.5 ppm.

-

Amide Protons (-NH₂): Two broad singlets for the amide protons, which may appear over a wide range (δ 7.0-8.5 ppm) and are D₂O exchangeable.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at the downfield end of the spectrum (δ > 10 ppm), which is also D₂O exchangeable.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals are expected in the downfield region (δ 160-175 ppm) corresponding to the carboxylic acid and amide carbonyls.

-

Pyrazole Carbons: Three signals for the pyrazole ring carbons.

-

Methylene Carbon: One signal for the -CH₂- carbon, likely in the δ 40-55 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group.[8]

-

N-H Stretch: Two medium-intensity peaks around 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.[8] A second strong band, the Amide I band, is expected around 1650-1680 cm⁻¹ for the amide carbonyl.

-

N-H Bend: The Amide II band, resulting from N-H bending, should appear around 1600-1640 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to its molecular weight (169.14). In positive mode, the [M+H]⁺ ion at m/z 170.1 should be observed. In negative mode, the [M-H]⁻ ion at m/z 168.1 would be expected. Derivatization techniques can be employed to enhance sensitivity if required.[9]

-

Synthesis and Reactivity

Proposed Synthesis Workflow

A logical and robust synthesis of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid can be designed based on established methods for constructing substituted pyrazoles.[10] A common and effective strategy involves a multi-step sequence starting from diethyl ethoxymethylenemalonate.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Cyclocondensation).

-

Rationale: This is a classic Gould-Jacobs type reaction to form the pyrazole-4-carboxylate core. Hydrazine acts as the dinucleophile, attacking the enol ether and malonic ester functionalities, followed by cyclization and elimination.

-

Procedure: To a solution of diethyl ethoxymethylenemalonate in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials. Cool the reaction mixture, and the product, ethyl 1H-pyrazole-4-carboxylate, often precipitates and can be collected by filtration.

-

-

Step 2: Synthesis of Ethyl 1-(carbamoylmethyl)-1H-pyrazole-4-carboxylate (N-Alkylation).

-

Rationale: The N-H proton of the pyrazole ring is acidic and can be deprotonated by a suitable base. The resulting pyrazolate anion is a potent nucleophile that readily undergoes an Sₙ2 reaction with an alkylating agent. 2-Chloroacetamide is a suitable and commercially available reagent for introducing the carbamoylmethyl group.

-

Procedure: Dissolve ethyl 1H-pyrazole-4-carboxylate in a polar aprotic solvent such as DMF or acetonitrile. Add a base, such as potassium carbonate or sodium hydride, and stir for a short period to form the anion. Add 2-chloroacetamide to the mixture and heat (e.g., to 60-80°C) until the reaction is complete. The progress can be monitored by TLC or LC-MS. After completion, perform an aqueous workup, extract the product with an organic solvent like ethyl acetate, and purify by column chromatography or recrystallization.

-

-

Step 3: Synthesis of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid (Saponification).

-

Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction using a strong base. Subsequent acidification protonates the carboxylate to yield the final product.

-

Procedure: Dissolve the ester from Step 2 in a mixture of THF, methanol, and water. Add an excess of a base, such as lithium hydroxide or sodium hydroxide.[10] Stir the reaction at room temperature or with gentle heating until the ester is fully consumed. Acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid product should precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Chemical Reactivity and Derivatization

The molecule's two primary functional groups, the carboxylic acid and the primary amide, are the main sites of chemical reactivity.

-

Carboxylic Acid Group:

-

Amide Coupling: The carboxylic acid is the most versatile handle for derivatization. It can be readily coupled with a wide range of amines to form amides using standard peptide coupling reagents (e.g., EDC/HOBt, HATU, PyBOP).[10] This is the most common strategy for incorporating this scaffold into larger molecules in drug discovery programs.

-

Esterification: The acid can be converted to esters (e.g., methyl or ethyl esters) under acidic conditions (Fischer esterification) or by reaction with alkyl halides after conversion to the carboxylate salt.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This would also likely reduce the amide group.

-

-

Carbamoylmethyl Group:

-

Hydrolysis: The primary amide can be hydrolyzed back to a carboxylic acid (yielding 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid) under harsh acidic or basic conditions, though this typically requires more forcing conditions than ester hydrolysis.

-

Dehydration: The amide can be dehydrated to the corresponding nitrile using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

-

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid are highly relevant to modern drug discovery. The pyrazole-4-carboxamide core is a well-established pharmacophore.

Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a central heterocyclic core that presents vectors for substitution into the various pockets of the ATP binding site. The pyrazole ring can act as a stable hinge-binding motif, while derivatization of the carboxylic acid allows for the introduction of substituents that can target the solvent-exposed region or other pockets of the kinase.

Role in Antibacterial Adjuvants

Recent research has highlighted the potential of pyrazole derivatives as antibiotic adjuvants, particularly against multidrug-resistant bacteria.[10] Compounds based on the pyrazole-4-carboxamide scaffold have been shown to potentiate the activity of antibiotics like colistin against resistant strains of Acinetobacter baumannii.[10] While the specific compound of this guide was not detailed, closely related analogues were synthesized by coupling various amines to the pyrazole-4-carboxylic acid core, demonstrating the utility of this class of building blocks in generating novel antibacterial agents.[10]

Agrochemical Applications

The pyrazole-4-carboxamide structure is a cornerstone of a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[11] These compounds interfere with mitochondrial respiration in fungi. Although the N1-substituent in commercial SDHIs is typically a simple alkyl or aryl group, the carbamoylmethyl group offers an alternative substitution pattern that could be explored for novel agrochemical development.

Caption: Application pathways for the core scaffold.

Safety and Handling

According to supplier safety data, 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

Conclusion

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid represents a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its bifunctional nature allows for controlled, stepwise elaboration into more complex molecules. The pyrazole core provides a stable and pharmacologically relevant anchor, while the carboxylic acid and carbamoylmethyl groups serve as key points for derivatization to modulate potency, selectivity, and pharmacokinetic properties. While detailed, publicly available experimental data on this specific molecule is limited, its synthesis and reactivity can be confidently predicted from established chemical principles, enabling its integration into a wide range of research and development programs.

References

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). Molecules, 27(24), 8981. [Link]

-

1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (2015). RSC Advances, 5(28), 21564-21570. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2018). Molecules, 23(1), 109. [Link]

-

Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20.

-

Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040. [Link]

-

5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). Frontiers in Microbiology, 9, 2961. [Link]

- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry, 11(6), 13779-13789.

-

Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. (2013). Analytical Chemistry, 85(19), 9313-9321. [Link]

-

(PDF) Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules, 24(23), 4349. [Link]

-

1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester - Substance Details. (n.d.). US EPA. Retrieved January 24, 2026, from [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1307, 138012. [Link]

-

Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy And Bioallied Sciences, 5(1), 2-11. [Link]

-

Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). Frontiers in Microbiology, 9, 2961. [Link]

Sources

- 1. 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-, ethyl ester | 178879-96-4 | Benchchem [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1006484-34-9|1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pyrazole Carboxylic Acid Scaffold: A Technical Guide to Unlocking Its Therapeutic Potential

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged structure".[1][2] When functionalized with a carboxylic acid moiety, this scaffold transforms into a versatile platform, giving rise to derivatives with a remarkable breadth of biological activities.[3][4] These compounds have been investigated for applications ranging from oncology and infectious diseases to inflammatory conditions and beyond.[5][6][7]

This guide serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of activities to explore the mechanistic underpinnings, the critical structure-activity relationships (SAR) that govern efficacy, and the practical experimental methodologies required to validate these potent molecules. Our objective is to provide not just a summary of the field, but a strategic framework for designing and evaluating the next generation of therapeutics derived from pyrazole carboxylic acids.

Chapter 1: The Chemical Blueprint - Decoding Structure-Activity Relationships (SAR)

The biological activity of a pyrazole carboxylic acid derivative is not an inherent property of the core alone, but a finely tuned outcome of the electronic and steric interplay between the pyrazole ring, the carboxylic acid group, and its various substituents. Understanding these relationships is paramount for rational drug design.

The carboxylic acid group is often a critical pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, or as a key chelating group for metal ions within an enzyme's active site. For instance, in the inhibition of the DNA demethylase ALKBH1, the nitrogen at the 2-position of the pyrazole ring is involved in chelating a manganese ion, a bond essential for activity. Moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring can result in a drastic loss of potency, highlighting the geometric precision required for target engagement.[8]

Similarly, the nature and position of other substituents dictate the molecule's overall profile. Electron-withdrawing groups, such as fluorine atoms, and their specific placement have been shown to be crucial in modulating the antifungal activity of pyrazole derivatives against Candida albicans.[9] This demonstrates that subtle electronic modifications can significantly impact the strength of interaction with a biological target.

Caption: Conceptual overview of Structure-Activity Relationships (SAR).

Chapter 2: A Spectrum of Activity - Therapeutic Targets and Mechanisms

The versatility of the pyrazole carboxylic acid scaffold is evident in the wide array of biological activities it can be engineered to possess.[3][5] This section explores the key therapeutic areas where these derivatives have shown significant promise.

| Therapeutic Area | Primary Mechanism of Action | Example Molecular Targets |

| Anticancer | Enzyme Inhibition, Cell Cycle Arrest | Tyrosine Kinases (EGFR), CDKs, Tubulin, DNA Demethylases (ALKBH1), Topoisomerase[8] |

| Antimicrobial | Enzyme Inhibition, Cell Wall Disruption | Bacterial & Fungal Enzymes, Cell Membrane Integrity[1][9][10] |

| Anti-inflammatory | Enzyme Inhibition | Lipoxygenase (LOX), Cyclooxygenase (COX)[2][11] |

| Antiviral | Enzyme Inhibition | Viral Proteases (e.g., Dengue NS2B-NS3)[12] |

| Antidiabetic | Receptor Agonism, Enzyme Inhibition | GPR142, α-amylase, α-glucosidase[1][13] |

| Neuroprotective | Enzyme Inhibition | Acetylcholinesterase (AChE)[5] |

Table 1: Summary of major biological activities and associated molecular targets.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds now in clinical use. Their mechanisms are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival. A prominent example is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR pathway is a hallmark of many cancers, particularly non-small cell lung cancer. Pyrazole-based inhibitors can block the ATP binding site of the kinase domain, preventing downstream signaling and halting cell proliferation.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated potent activity against a range of bacteria and fungi.[1] For example, specific derivatives have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and various Candida species, including C. albicans, C. tropicalis, and C. parapsilosis.[1][9][10] The mechanism often involves targeting essential microbial enzymes or disrupting cell membrane integrity. Structure-activity relationship studies have revealed that the specific substitution pattern on the pyrazole ring is critical for potent and broad-spectrum activity.[9]

Antiviral Activity

A compelling application of this scaffold is in the development of antiviral drugs. Researchers have successfully designed pyrazole-3-carboxylic acid derivatives as potent inhibitors of the dengue virus (DENV) NS2B-NS3 protease.[12] This viral enzyme is essential for processing the viral polyprotein, a critical step in viral replication. The inhibitors were developed to bind to the active site of the protease, blocking its function and thereby halting the viral life cycle. This targeted approach provides a promising avenue for treating dengue fever and other flaviviral infections.[12]

Chapter 3: From Benchtop to Validation - Core Experimental Protocols

The translation of a chemical structure into a validated biological activity relies on robust and reproducible experimental protocols. This section details key methodologies used to assess the therapeutic potential of pyrazole carboxylic acid derivatives.

Protocol 3.1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This protocol provides a foundational method for screening compounds for antibacterial or antifungal activity. It is a self-validating system when appropriate positive and negative controls are included.

Principle: The compound diffuses from a well through an agar plate seeded with a specific microorganism. If the compound is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Grow the target microorganism in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Seeding: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Loading: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50 µL) of the test compound solution into a well.

-

Controls:

-

Negative Control: Add the solvent (e.g., DMSO) alone to one well. This should produce no zone of inhibition.

-

Positive Control: Add a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to another well. This validates that the assay conditions can detect antimicrobial activity.

-

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

-

Data Analysis: Measure the diameter (in mm) of the zone of inhibition around each well. Compare the zone size of the test compound to the controls.

Protocol 3.2: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

-

Controls:

-

Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., 0.1% DMSO) used to dissolve the compound. This represents 100% cell viability.

-

Blank Control: Include wells with medium but no cells to obtain a background reading.

-

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: After subtracting the blank reading, calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[11]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).

-

Group 3+: Test Groups (different doses of the pyrazole derivative).

-

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the volume of edema at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at time 0).

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

-

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed effects.

-

Caption: A typical drug discovery screening cascade for novel compounds.

Chapter 4: Conclusion and Future Horizons

The pyrazole carboxylic acid scaffold has unequivocally established its place as a privileged framework in modern drug discovery. Its synthetic tractability and the capacity for fine-tuning its biological activity through targeted substitutions make it an enduringly attractive starting point for developing novel therapeutics.[1][14] The diverse mechanisms of action, from potent enzyme inhibition to the modulation of complex signaling pathways, underscore its versatility.

Future research will likely focus on several key areas:

-

Novel Target Identification: Applying this scaffold to newly validated biological targets in areas of unmet medical need.

-

Enhanced Selectivity: Designing derivatives with exquisite selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Combination Therapies: Exploring the synergistic effects of pyrazole-based agents with existing drugs to overcome resistance and enhance therapeutic outcomes, particularly in oncology.

-

Advanced Drug Delivery: Formulating these compounds into novel delivery systems to improve their pharmacokinetic and pharmacodynamic properties.

By integrating rational design based on a deep understanding of SAR with robust, validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society Section A. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Gomha, S. M., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Nitsche, C., et al. (2019). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Tsolaki, O., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

-

Naim, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

-

Faria, J. V., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Lisurek, M., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Senturk, M., et al. (2019). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sangshetti, J., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2021). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

-

Lowe, D., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Alam, M. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meddocsonline.org [meddocsonline.org]

- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Novel Pyrazole Compounds for Screening Libraries

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole as a Privileged Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have cemented its status as a "privileged scaffold." This is not a trivial designation; it is an evidence-based acknowledgment of the pyrazole nucleus's recurring presence in a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and a growing number of oncology therapeutics.[3][4][5]

The success of these drugs drives the imperative to explore the vast, untapped chemical space surrounding the pyrazole core. For drug discovery programs, the goal is to generate extensive libraries of novel pyrazole analogues for high-throughput screening. This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of reactions. It provides a strategic overview of the most robust and relevant synthetic methodologies, emphasizing the underlying logic, practical execution, and the critical considerations necessary for building effective screening libraries.

Core Synthetic Strategies: A Comparative Analysis

The choice of a synthetic route is a critical decision point that dictates the diversity, purity, and scalability of a compound library. Here, we dissect and compare the field's most trusted methodologies.

The Foundational Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains one of the most direct and widely used methods for pyrazole synthesis.[1][6][7] Its longevity is a testament to its reliability and the ready availability of its starting materials.[6][8]

Mechanistic Rationale: The reaction proceeds via an acid-catalyzed cyclocondensation.[7][9] The process is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is the rate-determining step. A subsequent intramolecular cyclization occurs when the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event that drives the reaction to completion, yielding the thermodynamically stable aromatic pyrazole ring.[9][10]

Causality & Strategic Insight:

-

Trustworthiness: The Knorr synthesis is highly dependable for generating a core pyrazole structure. The formation of the stable aromatic ring provides a strong thermodynamic driving force, often leading to high yields.[11]

-

Key Limitation - Regioselectivity: The primary challenge arises when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[3][6] For a screening library, where unambiguous structure-activity relationships (SAR) are paramount, this can be a significant drawback, necessitating difficult chromatographic separation or the use of symmetrical starting materials.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The Efficiency Paradigm: Multicomponent Reactions (MCRs)

In the quest for higher efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful strategy. MCRs combine three or more starting materials in a single pot to form a final product that incorporates substantial portions of all reactants.[3] This approach aligns perfectly with the objectives of library synthesis by maximizing complexity in a single, operationally simple step.

Mechanistic Rationale: A common and effective three-component route to highly functionalized pyrazoles involves the reaction of an aldehyde, an active methylene nitrile (e.g., malononitrile), and a hydrazine. The sequence is a cascade of well-understood reactions:

-

Knoevenagel Condensation: The aldehyde and malononitrile react to form a highly electrophilic dicyanoalkene intermediate.

-

Michael Addition: The hydrazine acts as a nucleophile, attacking the electron-deficient double bond of the intermediate.

-

Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization and subsequent tautomerization to yield the stable aminopyrazole product.

Causality & Strategic Insight:

-

Expertise: The beauty of the MCR approach lies in its convergence. Instead of building a scaffold and then decorating it, MCRs construct a complex, pre-decorated scaffold from simple, commercially available building blocks. This allows for the rapid generation of vast libraries by simply varying each of the three components.

-

Trustworthiness: These reactions are often high-yielding and self-optimizing, as the formation of the final aromatic product is the thermodynamic sink of the reaction system. The high atom economy and reduction in intermediate workup steps make MCRs a green and cost-effective alternative to linear syntheses.

Caption: A typical three-component MCR for pyrazole synthesis.

The Green Accelerator: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is not a distinct reaction type but rather a technology that dramatically enhances existing methodologies.[12] By using microwave irradiation, a reaction mixture is heated uniformly and rapidly to temperatures that might be difficult to achieve with conventional oil baths, leading to a significant reduction in reaction times—often from hours to mere minutes.[12][13]

Causality & Strategic Insight:

-

Experience: Both Knorr and MCR syntheses can be readily adapted for microwave conditions. The high polarity of many reactants and intermediates in these syntheses allows for efficient absorption of microwave energy. This rapid, localized heating overcomes activation energy barriers much more effectively than conductive heating, accelerating the rate-limiting steps.

-

Authoritative Grounding: Numerous studies have demonstrated the superiority of MAOS for pyrazole synthesis, citing higher yields, cleaner reaction profiles, and drastically shorter protocols.[12][13] This makes it an invaluable tool for rapid library generation, where the time saved per reaction is multiplied across hundreds or thousands of compounds.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

| Reaction Parameter | Conventional Heating | Microwave-Assisted (MAOS) | Advantage |

| Reaction Time | 4-12 hours | 5-20 minutes | >95% time reduction[13] |

| Typical Yield | 60-80% | 75-95% | Improved Yields[1] |

| Energy Consumption | High | Low | Greener Process[12] |

| Side Products | Often observed | Minimized | Higher Purity |

Strategic Workflow for Library Generation and Screening

The synthesis of a compound is only the first step. For drug discovery, these compounds must be generated, validated, and formatted for screening in a systematic and reproducible manner.

Caption: High-level workflow from synthesis to screening.

Experimental Protocols: Self-Validating Methodologies

The following protocols are presented as robust, self-validating systems. The analytical checkpoints ensure the integrity of each step, which is critical for reproducible research.

Protocol 3.1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established procedures and demonstrates a classic synthesis.[1][14]

-

Reagents:

-

Phenylhydrazine (1.08 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Glacial Acetic Acid (catalyst, ~0.5 mL)

-

Ethanol (20 mL)

-

-

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylhydrazine and ethyl acetoacetate in ethanol.

-

Catalysis: Add the glacial acetic acid to the mixture.

-

Heating: Heat the mixture to reflux (approx. 80°C) using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexane).

-

Reaction Completion: The reaction is typically complete within 2-3 hours, as indicated by the consumption of the starting materials on TLC.

-

Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Validation: Dry the product under vacuum. Determine the melting point and characterize by ¹H NMR and Mass Spectrometry (MS) to confirm the structure and purity. Expected yield: 80-90%.

-

Protocol 3.2: Microwave-Assisted Three-Component Synthesis of a 5-Amino-1,4-diphenyl-1H-pyrazole-3-carbonitrile Derivative

This protocol leverages the speed and efficiency of MAOS for rapid library production.[13]

-

Reagents:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Phenylhydrazine (1.08 g, 10 mmol)

-

Ethanol (5 mL)

-

Piperidine (catalyst, 2 drops)

-

-

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine benzaldehyde, malononitrile, phenylhydrazine, and ethanol.

-

Catalysis: Add the piperidine catalyst to the vessel and seal it securely.

-

Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate at 120°C for 10 minutes (power modulation will be handled by the instrument to maintain temperature).

-

Isolation: After the reaction, cool the vessel to room temperature using compressed air. A solid precipitate will typically have formed.

-

Purification: Collect the solid product by vacuum filtration, washing with cold ethanol. The product is often of high purity directly from the reaction.

-

Validation: Dry the product and characterize by LC/MS to confirm mass and purity, and by ¹H NMR for structural verification. Expected yield: >90%.

-

Conclusion and Future Outlook

The synthesis of pyrazole libraries is a dynamic field that continues to evolve. While the Knorr synthesis provides a reliable foundation, modern methods like multicomponent reactions and microwave-assisted synthesis offer unparalleled advantages in speed, efficiency, and diversity generation—critical metrics for any drug discovery program.[12] The strategic selection of a synthetic route, coupled with rigorous, self-validating protocols, is the key to successfully building high-quality compound libraries. As we continue to innovate, the integration of automated synthesis platforms with these advanced chemical methodologies will further accelerate the discovery of the next generation of pyrazole-based therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]

-

Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Brahmbhatt, H., & Wrasidlo, W. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

-

Krische, M. J., et al. (2018). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 20(15), 4455-4458. Available at: [Link]

-

Chem Help ASAP. (2019, January 19). Synthesis of Pyrazoles. YouTube. Available at: [Link]

-

Kumar, A., et al. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Polycyclic Aromatic Compounds. Available at: [Link]

-

Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery, 11(8), 960-966. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(7), 8163-8177. Available at: [Link]

-

Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved January 24, 2026, from [Link]

-

Patole, S. S. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 4(3). Available at: [Link]

-

Various Authors. (2021). Modern Approaches to the Synthesis of Pyrazoles (A Review). Russian Journal of General Chemistry, 91(12), 2549-2591. Available at: [Link]

-

Singh, P., & Kaur, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1860. Available at: [Link]

-

Zhang, Y., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

-

Al-Ostath, A. I., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Molecules, 26(11), 3321. Available at: [Link]

-

Kumar, A., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11777-11786. Available at: [Link]

-

El-Gazzar, M. G., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(3), 1184-1202. Available at: [Link]

-

Brahmbhatt, H., & Wrasidlo, W. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Archives. Available at: [Link]

-

Singh, P., & Kaur, M. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21), 1835-1860. Available at: [Link]

-

Various Authors. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 100(10), 101145. Available at: [Link]

-

Taha, M., et al. (2017). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 22(12), 2110. Available at: [Link]

-

Slideshare. (2019). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

-

Hussain, S., et al. (2022). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. International Journal of Health Sciences, 16(4), 3-12. Available at: [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

-

Bouziani, A., et al. (2023). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry, 16(4), 104619. Available at: [Link]

-

Various Authors. (2025). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis from a Ketoester. Retrieved January 24, 2026, from [Link]

-

Khan, I., et al. (2024). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Advances, 14, 1082-1094. Available at: [Link]

-

Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 22(15), 1251-1271. Available at: [Link]

-

Deka, D. C., & Paul, A. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(12), 800-817. Available at: [Link]

-

Various Authors. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available at: [Link]

-

Li, J. J. (2009). Knorr Pyrazole Synthesis. Name Reactions in Heterocyclic Chemistry II. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. ijfmr.com [ijfmr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. tandfonline.com [tandfonline.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Core: A Technical Guide to 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic Acid and Its Pivotal Role in Modern Chemistry

For the attention of researchers, scientists, and professionals in drug development, this guide illuminates the synthesis, derivatization, and expansive applications of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in contemporary chemical research.

Introduction: The Unseen Potential of a Versatile Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable electronic properties.[1][2] Within this important class of compounds, 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid (CAS No. 1006484-34-9) emerges as a strategic intermediate, offering a unique combination of reactive handles for molecular elaboration. Its structure, featuring a carboxylic acid and a carbamoylmethyl group, provides two distinct points for modification, enabling the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of this compound, from its synthesis to its role in the creation of novel chemical entities with significant therapeutic and industrial potential.

Core Synthesis and Physicochemical Properties

While specific, detailed synthetic procedures for 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established methods for pyrazole synthesis. A common and effective approach involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.

Inferred Synthetic Pathway:

A logical synthetic strategy would involve the reaction of a suitably substituted hydrazine, namely 2-hydrazinylacetamide, with a derivative of ethoxymethylenemalonic acid. This approach provides a direct route to the desired pyrazole core.

Figure 1: Inferred synthetic workflow for 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1006484-34-9 | [3] |

| Molecular Formula | C₆H₇N₃O₃ | [3] |

| Molecular Weight | 169.14 g/mol | [3] |

Applications as a Key Synthetic Intermediate

The true value of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex molecules with diverse applications, particularly in the realms of agrochemicals and pharmaceuticals.[4][5] The carboxylic acid and amide functionalities serve as convenient handles for a variety of chemical transformations.

Agrochemical Applications: A Legacy of Innovation

Derivatives of pyrazole-4-carboxylic acid are prominent in the agrochemical industry, particularly as fungicides.[5] These compounds often act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi. The core pyrazole structure of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid provides an excellent starting point for the synthesis of novel SDHI fungicides.

Experimental Protocol: Synthesis of a Pyrazole Amide Fungicide Candidate

This protocol outlines a general procedure for the derivatization of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid to form an amide, a common structural motif in SDHI fungicides.

-

Activation of the Carboxylic Acid: To a solution of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amide Bond Formation: To the activated carboxylic acid solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyrazole amide.

Figure 2: Experimental workflow for the synthesis of pyrazole amide derivatives.

Pharmaceutical Drug Discovery: A Scaffold for Bioactivity

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide range of approved therapeutic agents.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[6][7] 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid provides a robust platform for the development of novel drug candidates by allowing for the introduction of various pharmacophores through its reactive handles.

Signaling Pathway Context: Inhibition of Cyclooxygenase (COX)

Many pyrazole-based anti-inflammatory drugs exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. While the direct activity of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid on COX is not reported, its derivatives can be designed to target this pathway.

Figure 3: Inhibition of the COX pathway by pyrazole derivatives.

Conclusion and Future Outlook

1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid stands as a valuable, albeit under-documented, synthetic intermediate. Its dual functionality paves the way for the creation of diverse molecular libraries for screening in agrochemical and pharmaceutical research. Future investigations should focus on the development and optimization of a scalable synthesis for this compound and a more thorough exploration of its own potential biological activities. As the demand for novel, effective, and safe chemical entities continues to grow, the strategic application of versatile building blocks like 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid will be paramount to innovation.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

-

Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). Frontiers in Microbiology. [Link]

-

An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2006). ResearchGate. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2018). MDPI. [Link]

- Method for preparing pyrazolecarboxylic acid and derivatives. (1990).

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. [Link]

-

Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). PubMed Central. [Link]

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).

-

Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). PubMed. [Link]

-

Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1006484-34-9 C6H7N3O3 1-(Carbamoylmethyl)-1H-pyrazole-4-carboxylic acid 95%+ - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic Acid Esters: A Detailed Guide for Researchers

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications ranging from anti-inflammatory and analgesic agents to anticancer and antimicrobial therapies. The specific class of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid esters represents a valuable scaffold for the development of novel therapeutics. The carbamoylmethyl group at the N1 position can act as a hydrogen bond donor and acceptor, influencing solubility and target binding, while the ester at the C4 position provides a convenient handle for further molecular elaboration or can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore.

This comprehensive guide provides detailed application notes and protocols for the synthesis of these important compounds, tailored for researchers, scientists, and drug development professionals. We will explore the primary synthetic strategies, delve into the causality behind experimental choices, and provide self-validating protocols to ensure reproducibility and success in your research endeavors.